1-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of cyclopropoxy, isopropoxy, and trifluoromethyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The cyclopropoxy and isopropoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and base catalysts .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, base catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes . This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Comparison: 1-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)benzene stands out due to its unique combination of cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
1243312-82-4 |
---|---|
Molecular Formula |
C13H15F3O2 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-propan-2-yloxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O2/c1-8(2)17-11-5-9(13(14,15)16)6-12(7-11)18-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
UBRMVFYCCWMAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.